"discovery and isolation of Tetromycin A"
"discovery and isolation of Tetromycin A"
An In-depth Technical Guide to the Discovery and Isolation of Tetracycline (B611298)
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of tetracycline, a broad-spectrum antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Discovery of Tetracycline
The discovery of the tetracycline class of antibiotics was a significant milestone in medicine, emerging from the systematic screening of soil microorganisms in the mid-20th century. The first member of this class to be discovered was chlortetracycline (B606653) (Aureomycin) in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens. This was followed by the isolation of oxytetracycline (B609801) from Streptomyces rimosus. Tetracycline itself was later produced by the catalytic hydrogenation of chlortetracycline. These compounds are polyketides, characterized by a linear fused tetracyclic nucleus.
Producing Microorganisms
Tetracyclines are natural products primarily produced by various species of the genus Streptomyces, a group of Gram-positive, filamentous bacteria found in soil. Key producing organisms include:
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Streptomyces aureofaciens : The original source of chlortetracycline.
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Streptomyces rimosus : A known producer of oxytetracycline.
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Streptomyces lusitanus : Utilized in some fermentation processes for tetracycline production.
Fermentation and Isolation Protocols
The production of tetracycline involves fermentation of a producing Streptomyces strain, followed by extraction and purification of the antibiotic.
Fermentation Protocol
Inoculum Preparation:
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Aseptically transfer spores of a high-yielding Streptomyces strain from a slant culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile inoculum medium.
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The inoculum medium can consist of (w/v): 2.5% soluble starch, 1.0% corn steep liquor, 0.5% (NH₄)₂SO₄, 2% CaCO₃, 1% NaCl, 1% K₂HPO₄, and 1% MgSO₄·7H₂O, with the pH adjusted to 7.5.
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Incubate the flask on a rotary shaker at 220 rpm and 28°C for 5 to 7 days.
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Harvest the spores, wash with sterile saline solution, and resuspend in saline to create the inoculum.
Production Fermentation:
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Inoculate a production fermenter containing the sterile production medium with the prepared spore suspension. A typical production medium may contain (g/L): corn steep liquor (28), CaCO₃ (14), starch (38), (NH₄)₂SO₄ (5.7), NH₄Cl (1.5), MnSO₄·4H₂O (0.05), CoCl₂·6H₂O (0.002), ZnSO₄ (0.05), peanut meal (25), and lard oil (35).
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Maintain the fermentation at a controlled temperature, typically between 26-35°C, with aeration and agitation. For instance, an initial fermentation at 30°C for 24 hours with an aeration of 1.5 L/min/L, followed by a reduction in temperature to 26°C and an increase in aeration to 4 L/min/L for the remainder of the fermentation.
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The fermentation is typically carried out for 140-200 hours.
Isolation and Purification Protocol
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Cell Removal : At the end of the fermentation, the broth is acidified to a pH of approximately 2.0 with H₂SO₄. The solid biomass (mycelium) is then removed by filtration or centrifugation.
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Initial Extraction : The pH of the resulting supernatant is adjusted to 8.5-10.0 with NaOH. The tetracycline is then extracted from the aqueous phase into an organic solvent such as butanol. This is typically done by performing three extractions with equal volumes of the solvent.
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Solvent Wash and Concentration : The combined organic phases are washed with distilled water at pH 8.5 and then concentrated under vacuum at a low temperature (e.g., 32°C).
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Back Extraction : The tetracycline is recovered from the concentrated butanolic solution by extraction into an acidic aqueous solution, such as 0.01 M HCl.
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Crystallization and Further Purification : The crude tetracycline can be further purified by a series of crystallizations, taking advantage of its amphoteric nature (solubility in both acidic and alkaline solutions). High-performance liquid chromatography (HPLC) can be employed for final purification steps to achieve high purity.
Quantitative Data
Production Yields
The yield of tetracycline from fermentation can vary significantly depending on the strain and fermentation conditions.
| Streptomyces Strain | Fermentation Time (hours) | Reported Yield (g/L) | Reference |
| S. lusitanus var tetracyclini | 140 | 11.1 | |
| High-yield industrial strains | 150 - 200 | 25 - 30 |
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The following table summarizes the MIC values of tetracycline against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC29213 | 0.5 | |
| Methicillin-Resistant S. aureus (MRSA) | DMST20651 | 32 | |
| Staphylococcus epidermidis | TISTR518 | 0.0625 | |
| Bacillus subtilis | TISTR008 | 4 | |
| Bacillus cereus | TISTR687 | 1 | |
| Streptococcus pneumoniae | Clinical Isolates (Susceptible) | ≤ 2.0 |
Mandatory Visualizations
Experimental Workflow for Tetracycline Isolation
Caption: Workflow for the isolation and purification of tetracycline from fermentation broth.
Mechanism of Action of Tetracycline
Caption: Mechanism of action of tetracycline in inhibiting bacterial protein synthesis.
